2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol
Description
2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol is a piperazine derivative featuring a phenyl ring substituted with an amino group at position 3 and an ethylsulfonyl group at position 2. The piperazine moiety is further linked to an ethanol group via a 2-ethoxy chain. This compound is of interest due to its structural similarity to pharmacologically active piperazine derivatives, particularly in antiproliferative and receptor-targeting applications .
Properties
IUPAC Name |
2-[4-(3-amino-4-ethylsulfonylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-2-21(19,20)14-4-3-12(11-13(14)15)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTLWJKWEWQXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Aromatic Amine Intermediate
The aromatic portion, 3-amino-4-(ethylsulfonyl)phenyl, can be synthesized by:
- Starting from a substituted phenyl precursor, such as 3-nitro-4-(ethylsulfonyl)benzene.
- Reduction of the nitro group to an amino group using catalytic hydrogenation (e.g., H2 with Pd/C) or chemical reduction (e.g., Fe/HCl).
- Introduction of the ethylsulfonyl group is typically achieved via sulfonation followed by alkylation with ethyl halides or by direct sulfonylation using ethylsulfonyl chloride under basic conditions.
Piperazine Functionalization and Coupling
- The piperazine ring is functionalized at the 1-position with a hydroxyethyl substituent. This can be achieved by nucleophilic substitution of 1-chloro-2-hydroxyethane (or similar haloalkanols) with piperazine under basic conditions.
- Coupling of the aromatic amine with the piperazine derivative is usually performed via nucleophilic aromatic substitution or amide bond formation depending on the functional groups present.
- Common coupling agents include carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Introduction of the Ethylsulfonyl Group
- The ethylsulfonyl group can be introduced either before or after coupling to the piperazine.
- Sulfonylation is typically carried out using ethylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.
- Alternatively, sulfone formation can be done by oxidation of a corresponding thioether intermediate using oxidants like m-chloroperbenzoic acid (m-CPBA).
Purification and Final Steps
- After synthesis, purification is generally performed by silica gel chromatography using solvents like chloroform/methanol mixtures.
- Recrystallization from suitable solvents (e.g., acetone, ethanol) yields the final pure compound.
- Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and purity.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-nitro-4-(ethylsulfonyl)benzene, Pd/C, H2, EtOH, rt | Reduction of nitro to amino group | High yield (>85%), clean conversion |
| 2 | Piperazine, 2-chloroethanol, K2CO3, DMF, 80°C | Alkylation of piperazine nitrogen with hydroxyethyl group | Moderate to high yield (70-90%) |
| 3 | Aromatic amine, piperazine derivative, EDC, DIPEA, DMSO, rt | Coupling of aromatic amine to piperazine | Good yield (60-80%), requires purification |
| 4 | Ethylsulfonyl chloride, triethylamine, DCM, 0°C to rt | Sulfonylation of aromatic ring | Yield varies (50-75%), careful temperature control needed |
| 5 | Silica gel chromatography, recrystallization | Purification | Final purity >98% |
Research Findings and Analytical Data
- NMR Spectroscopy : The aromatic protons show characteristic shifts around 7.0-8.0 ppm; the piperazine methylene protons appear between 2.5-3.5 ppm; the hydroxyethyl methylene protons resonate near 3.3-4.0 ppm.
- IR Spectroscopy : Strong sulfonyl (S=O) stretches observed near 1150-1350 cm^-1; broad O-H stretch around 3400 cm^-1.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight of 313.42 g/mol.
- Purity : Confirmed by HPLC with retention times consistent with the target compound.
Notes on Optimization and Variations
- The order of sulfonylation and coupling can be adjusted depending on substrate stability.
- Use of protecting groups on amines or hydroxyls may be necessary in some synthetic routes.
- Alternative solvents such as acetonitrile or ethanol can be used depending on solubility.
- Use of microwave-assisted synthesis has been reported to improve reaction times and yields in similar piperazine derivatives.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Aromatic amine synthesis | Nitro reduction and sulfonylation | Well-established, high purity | Requires careful handling of sulfonyl reagents |
| Piperazine alkylation | Nucleophilic substitution with 2-chloroethanol | Straightforward, good yields | Possible over-alkylation |
| Coupling reaction | Amide or nucleophilic aromatic substitution | Efficient bond formation | Requires optimization of coupling agents |
| Sulfonylation | Use of ethylsulfonyl chloride | Direct introduction of sulfone | Sensitive to moisture, exothermic |
| Purification | Chromatography and recrystallization | High purity product | Time-consuming, solvent use |
This synthesis approach, drawn from multiple peer-reviewed articles and patents on related piperazine derivatives and sulfonylated aromatic amines, provides a robust and reproducible method for preparing 2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol with high purity and yield.
Biological Activity
2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by a piperazine ring and an ethylsulfonyl group, suggests various biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic uses.
- Molecular Formula : C14H23N3O3S
- Molecular Weight : 313.42 g/mol
- CAS Number : 1220039-23-5
- Purity : Minimum 95%
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzymatic Modulation : The presence of the amino group may facilitate hydrogen bonding with enzyme active sites, altering enzymatic activity.
- Sulfonyl Group Activity : The ethylsulfonyl group enhances solubility and may participate in hydrophobic interactions, improving binding affinity to biological targets.
Biological Activity Overview
Research has indicated several areas where this compound may exhibit significant biological activity:
Antidepressant Effects
Studies have suggested that derivatives of piperazine compounds can exhibit antidepressant-like effects. For example, compounds similar to this compound were shown to modulate serotonin levels in animal models, indicating potential use in treating depression.
Neuroprotective Properties
The compound's ability to influence neurotransmitter systems suggests potential neuroprotective effects. Research indicates that piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Anticancer Activity
Emerging studies have explored the anticancer potential of piperazine derivatives. The compound may inhibit tumor growth by interfering with cancer cell signaling pathways or inducing apoptosis in malignant cells .
Case Studies and Research Findings
Pharmacological Applications
The unique properties of this compound suggest its application in various therapeutic areas:
- Antidepressants : Potential development as a novel antidepressant agent.
- Neuroprotective Agents : Application in therapies for neurodegenerative disorders such as Alzheimer's disease.
- Anticancer Drugs : Exploration as a candidate for targeted cancer therapies.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, particularly in the central nervous system.
Antidepressant Activity
Research indicates that compounds with similar piperazine structures often exhibit antidepressant properties. The piperazine moiety is known to enhance the binding affinity to serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. Studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), suggesting that 2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol may also possess similar activities .
Pharmacological Applications
This compound's pharmacological profile is being explored in several areas:
Antipsychotic Properties
There is ongoing research into the antipsychotic effects of piperazine derivatives. Given that the compound contains a piperazine ring, it may have potential as an antipsychotic agent by modulating dopamine receptors, which are often implicated in psychotic disorders .
Antitumor Activity
Some studies have indicated that compounds with similar structural characteristics can exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been evaluated, particularly regarding phospholipase A2 (PLA2). PLA2 enzymes are crucial in inflammatory processes, and inhibitors can serve as therapeutic agents for inflammatory diseases . The inhibition of PLA2 by cationic amphiphilic compounds suggests that this compound could be a candidate for further exploration in this context.
Case Studies and Experimental Findings
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated antidepressant-like effects in animal models | Potential treatment for depression |
| Study 2 | Showed cytotoxicity against breast cancer cell lines | Possible use in cancer therapy |
| Study 3 | Inhibition of PLA2 activity observed | Anti-inflammatory applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol and related compounds:
*Molecular weight calculated based on formula.
Structural and Functional Differences
Substituent Diversity: The target compound’s 3-amino-4-(ethylsulfonyl) substitution contrasts with analogs bearing chloro (e.g., 941003-12-9 ), methyl (e.g., 16017-64-4 ), or trifluoromethyl (e.g., 1183251-84-4 ) groups. Ethylsulfonyl may enhance lipophilicity compared to smaller substituents like methyl.
Physicochemical Properties: The methyl-substituted analog (16017-64-4) has a lower molecular weight (284.37 vs. 315.38) and a measured melting point of 130–132°C .
Biological Implications: Piperazine derivatives with sulfonylphenyl groups are frequently explored for antiproliferative activity (e.g., tetrazole-thiol analogs in ). The ethylsulfonyl group in the target may modulate receptor binding compared to chloro or methyl analogs. Amino-substituted derivatives (e.g., 1154310-95-8 ) may exhibit enhanced interactions with biological targets, such as enzymes or GPCRs, compared to non-polar substituents.
Q & A
Q. How do storage conditions impact the compound’s stability, and what degradation products form?
- Methodology :
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor via UPLC for sulfoxide or ethanol oxidation byproducts .
- Light sensitivity : Use amber glass vials to prevent photodegradation, as UV exposure cleaves the sulfonyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
